Ibopamine

説明

特性

IUPAC Name |

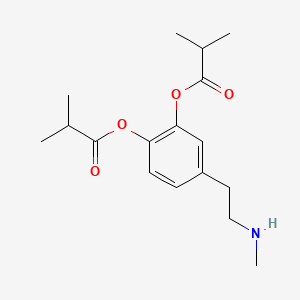

[4-[2-(methylamino)ethyl]-2-(2-methylpropanoyloxy)phenyl] 2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO4/c1-11(2)16(19)21-14-7-6-13(8-9-18-5)10-15(14)22-17(20)12(3)4/h6-7,10-12,18H,8-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDKXLLJDNUBYCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OC1=C(C=C(C=C1)CCNC)OC(=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3023138 | |

| Record name | Ibopamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66195-31-1 | |

| Record name | Ibopamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66195-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ibopamine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066195311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ibopamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13316 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ibopamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ibopamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.189 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IBOPAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ZCA2I2L11 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ibopamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041906 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

準備方法

イボパミンは、N-メチルドパミンをイソ酪酸無水物でエステル化することにより合成されます 。反応条件は通常、ピリジンなどの塩基を使用してエステル化プロセスを促進することを含みます。 工業生産方法は同様の合成経路に従いますが、高収率と高純度を確保するために大規模生産用に最適化されています .

化学反応の分析

科学研究の応用

イボパミンにはいくつかの科学研究の応用があります。

科学的研究の応用

Ophthalmic Applications

Mydriatic Effects

Ibopamine has demonstrated significant mydriatic effects when applied topically to the eye. A study involving healthy subjects showed that 2% this compound induced a greater increase in pupil diameter compared to traditional mydriatic agents like phenylephrine and tropicamide, with measurements showing an increase from 5 mm to 9.1 mm after 40 minutes of administration . This effect is particularly useful in ophthalmology for procedures requiring pupil dilation.

Aqueous Humor Production

Research indicates that this compound increases aqueous humor production in normotensive human eyes without causing cycloplegia (paralysis of the ciliary muscle) . In a controlled study, this compound's effect on aqueous humor flow was measured while accounting for its mydriatic properties, highlighting its dual action as both a mydriatic agent and an enhancer of aqueous humor dynamics.

Cardiovascular Applications

Heart Failure Management

this compound has been investigated for its role in managing congestive heart failure. It acts as a dopamine agonist, providing peripheral and renal vasodilation, which can improve symptoms of heart failure by enhancing cardiac output without significant adverse effects on renal function . A randomized controlled trial indicated that while this compound improved symptoms, it was associated with an increased risk of mortality among patients with advanced heart failure already receiving optimal therapy .

Renal Applications

Management of Ascitic Liver Cirrhosis

In patients with ascitic liver cirrhosis, this compound has shown effectiveness in increasing diuresis and urinary sodium excretion compared to placebo and frusemide (a diuretic). A study revealed that while both this compound and frusemide reduced body weight due to fluid loss, only this compound significantly improved creatinine clearance, suggesting potential renal protective effects in cirrhotic patients .

Case Studies

-

This compound Challenge Test in Glaucoma Patients

In a study assessing intraocular pressure responses, the this compound challenge test was used to evaluate glaucoma management strategies. The test correlated well with peak diurnal intraocular pressure measurements, providing valuable insights into patient treatment plans . -

Long-term Effects on Heart Failure Patients

A nested case-control study examined mortality rates among patients using this compound. It highlighted the need for careful monitoring due to its association with increased mortality risk in those with advanced heart failure .

作用機序

類似化合物の比較

イボパミンは、D1-ドパミン受容体とα-アドレナリン受容体の両方への二重作用においてユニークです。類似化合物は次のとおりです。

ドーパミン: ドパミン受容体にも作用しますが、経口投与では効果がありません.

エピネフリン: αおよびβ-アドレナリン受容体の両方に作用するホルモンおよび神経伝達物質ですが、イボパミンとは薬物動態と薬力学が異なります.

フェニレフリン: 選択的なα-アドレナリン受容体アゴニストであり、主に鼻詰まり解消薬および血圧上昇薬として使用されます.

イボパミンは、活性型(エピニン)に加水分解されるプロドラッグであるという独自の特性により、これらの類似化合物と区別されます.

類似化合物との比較

Pharmacokinetics :

- Rapid absorption with peak plasma epinine levels at 30–60 minutes.

- Half-life: ~2–3 hours.

- Metabolism is unaffected by renal impairment, unlike dopamine .

Pharmacodynamic and Clinical Efficacy in Heart Failure

Key Findings :

- This compound’s hemodynamic benefits (e.g., increased cardiac index) are comparable to low-dose dopamine but with oral bioavailability .

- In the PRIME II trial, this compound increased mortality by 26% in advanced CHF, mirroring risks of other oral inotropes (e.g., milrinone) .

Key Findings :

- This compound uniquely increases IOP in glaucoma-prone individuals, aiding early diagnosis .

Key Findings :

- This compound’s side effect profile (e.g., headache, rash) is milder than arrhythmogenic inotropes (e.g., dobutamine) but less favorable than ACE inhibitors .

生物活性

Ibopamine is a synthetic catecholamine derivative, primarily known for its dopaminergic and adrenergic activity. It is primarily utilized in ophthalmology and cardiology, exhibiting various biological effects that are crucial for therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacodynamics, clinical applications, and relevant research findings.

Pharmacological Profile

This compound acts as a prodrug of epinine (deoxyepinephrine), which exerts effects on both dopaminergic and adrenergic receptors. Its pharmacological properties include:

- Dopaminergic Activity : Enhances renal blood flow and promotes diuresis.

- Adrenergic Activity : Induces mydriasis (pupil dilation) without causing cycloplegia (paralysis of the ciliary muscle).

- Inotropic Effects : Exhibits positive inotropic properties, beneficial in heart failure management.

Effects on Intraocular Pressure and Aqueous Humor Dynamics

Several studies have investigated this compound's effects on intraocular pressure (IOP) and aqueous humor production:

- Mydriatic Effects : A study demonstrated that topical this compound significantly dilated pupils from an average diameter of 3.7 mm to 7.7 mm, while also increasing the rate of aqueous humor clearance by 13% when mydriasis was blocked .

- Intraocular Pressure : In patients with open-angle glaucoma, this compound caused a significant increase in IOP (from 22.2 to 24.8 mm Hg) without significantly affecting normal eyes . This effect is particularly important for diagnosing hydrodynamic disorders in glaucoma patients.

Case-Control Studies

A nested case-control study assessed mortality risk among this compound users, revealing that higher doses seemed to confer a protective effect against mortality in heart failure patients . The study highlighted that NYHA classification and serum creatinine levels were independent risk factors for death among these patients.

Comparative Studies

A comparative study involving this compound (2%) and phenylephrine (10%) eye drops indicated that this compound induced a greater mydriatic effect than phenylephrine or tropicamide, with significant changes in anterior segment geometry observed post-administration .

Biological Activity Summary Table

| Property | This compound | Comparison |

|---|---|---|

| Mydriatic Effect | Significant pupil dilation | Greater than phenylephrine |

| Aqueous Humor Clearance | Increased by 13% | Compared to placebo |

| Intraocular Pressure | Increased in glaucomatous eyes | No significant change in normals |

| Positive Inotropic Action | Yes | Similar to other catecholamines |

Q & A

Q. What pharmacological mechanisms underlie ibopamine's effects on intraocular pressure (IOP) in glaucoma research?

this compound is a prodrug hydrolyzed by ocular esterases to epinine, which activates D1 dopaminergic receptors (increasing aqueous humor production) and α-adrenergic receptors (inducing mydriasis). This dual mechanism elevates IOP, particularly in glaucoma patients with impaired outflow systems, making it useful for provocative testing and hypotony treatment .

Q. What standardized protocols are recommended for the this compound provocative test in glaucoma diagnosis?

The test involves instilling 2% this compound eye drops , with IOP measurements at 30 and 45 minutes . A cutoff of >3 mmHg IOP rise at 45 minutes optimizes sensitivity (84.6%) and specificity (73.3%), validated through ROC curve analysis. Glaucoma patients are tested at intervals ≥3 weeks apart to avoid residual effects .

Q. How does this compound's safety profile influence its use in chronic ophthalmic applications?

Systemic absorption is minimal, but chronic use of 2% this compound may pose risks (e.g., hypertension). Lower concentrations (1%) are equally effective for hypotony treatment, reducing systemic exposure. Local tolerance is excellent, with transient burning as the primary adverse effect .

Q. What key parameters are monitored in this compound-based heart failure studies?

Studies focus on exercise tolerance , symptom scores , and survival rates . This compound (100–200 mg orally) shows comparable efficacy to captopril in improving exercise duration and reducing edema, though survival benefits remain under investigation .

Advanced Research Questions

Q. How do cutoff thresholds (3 mmHg vs. 4 mmHg) and measurement timings (30 vs. 45 minutes) impact this compound test validity?

A 45-minute measurement with a 3 mmHg cutoff maximizes sensitivity (84.6%) while retaining specificity (73.3%). At 30 minutes, a 4 mmHg cutoff achieves similar specificity but lower sensitivity (87% vs. 69.2% for 1% this compound). Temporal differences reflect aqueous humor dynamics, with advanced glaucoma patients showing faster IOP spikes .

Q. What methodological strategies resolve sensitivity contradictions in this compound tests across glaucoma stages?

Stratification by disease severity (early vs. advanced) and exclusion of prostaglandin analogues (which reduce test sensitivity) are critical. Advanced glaucoma patients exhibit exaggerated IOP responses due to outflow impairment, requiring subgroup-specific ROC analyses .

Q. How does renal function influence this compound pharmacokinetics in heart failure patients?

Pharmacokinetic studies show no significant differences in epinine plasma concentrations between patients with normal (GFR 91 mL/min) and impaired renal function (GFR 36 mL/min). Dose adjustments are unnecessary, as liver metabolism (via antipyrine clearance) remains unaffected .

Q. What experimental designs mitigate bias in comparative studies of 1% vs. 2% this compound?

Crossover designs with ≥3-week washout periods and matched glaucoma severity cohorts reduce bias. IOP measurements are taken by masked examiners using calibrated tonometers. Sensitivity-specificity ratios are calculated using ROC curves for each concentration and timepoint .

Q. How does the this compound test correlate with diurnal IOP fluctuations in treated glaucoma patients?

A strong correlation exists between post-ibopamine IOP (45 minutes) and peak diurnal IOP (r=0.429, p=0.01). However, no correlation is observed with IOP range (r=0.109, p=0.5), likely due to antiglaucoma medications stabilizing daily fluctuations .

Q. What statistical methods validate this compound test outcomes in heterogeneous populations?

Studies use paired t-tests for within-group IOP comparisons and Pearson’s correlation for diurnal IOP relationships. ROC curves with intraclass correlation coefficients assess diagnostic accuracy, while Komogorov-Smirnov tests confirm data normality .

Methodological Recommendations

- Exclude prostaglandin analogue users in glaucoma studies to preserve test sensitivity .

- Use 1% this compound for chronic hypotony treatment to minimize systemic risks .

- Pair this compound provocative tests with diurnal IOP curves to predict pressure peaks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。